molecular formula C5H8F3NO2 B14256130 Trifluoroacetic acid--cyclopropanamine (1/1) CAS No. 496916-43-9

Trifluoroacetic acid--cyclopropanamine (1/1)

Cat. No.: B14256130
CAS No.: 496916-43-9
M. Wt: 171.12 g/mol
InChI Key: CYOXGGHEFQBPSD-UHFFFAOYSA-N
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Description

Trifluoroacetic acid–cyclopropanamine (1/1) is a compound formed by the combination of trifluoroacetic acid and cyclopropanamine in a 1:1 molar ratio Trifluoroacetic acid is a strong, volatile acid widely used in organic chemistry, while cyclopropanamine is a small, strained ring amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoroacetic acid–cyclopropanamine (1/1) typically involves the direct reaction of trifluoroacetic acid with cyclopropanamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

CF3COOH+C3H5NH2CF3COOC3H5NH3+\text{CF}_3\text{COOH} + \text{C}_3\text{H}_5\text{NH}_2 \rightarrow \text{CF}_3\text{COO}^-\text{C}_3\text{H}_5\text{NH}_3^+ CF3​COOH+C3​H5​NH2​→CF3​COO−C3​H5​NH3+​

Industrial Production Methods: Industrial production of trifluoroacetic acid–cyclopropanamine (1/1) may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Types of Reactions:

    Oxidation: Trifluoroacetic acid–cyclopropanamine (1/1) can undergo oxidation reactions, particularly at the cyclopropanamine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the trifluoroacetic acid component, converting it to trifluoroethanol under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: Products may include oxidized derivatives of cyclopropanamine.

    Reduction: Trifluoroethanol and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Trifluoroacetic acid–cyclopropanamine (1/1) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoroacetate esters and amides.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive nature.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of trifluoroacetic acid–cyclopropanamine (1/1) involves its ability to donate and accept protons, making it a versatile reagent in acid-base chemistry. The trifluoroacetate group can stabilize intermediates in various reactions, while the cyclopropanamine moiety can participate in nucleophilic attacks. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Trifluoroacetic acid: A strong acid used in similar applications but lacks the amine functionality.

    Cyclopropanamine: A strained ring amine with different reactivity compared to its trifluoroacetate derivative.

    Trichloroacetic acid–cyclopropanamine (1/1): A similar compound where trifluoroacetic acid is replaced by trichloroacetic acid, resulting in different chemical properties.

Uniqueness: Trifluoroacetic acid–cyclopropanamine (1/1) is unique due to the combination of a strong acid and a strained ring amine, providing distinct reactivity and stability. This makes it valuable in specific synthetic and research applications where other compounds may not be as effective.

Properties

CAS No.

496916-43-9

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

IUPAC Name

cyclopropanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C3H7N.C2HF3O2/c4-3-1-2-3;3-2(4,5)1(6)7/h3H,1-2,4H2;(H,6,7)

InChI Key

CYOXGGHEFQBPSD-UHFFFAOYSA-N

Canonical SMILES

C1CC1N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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